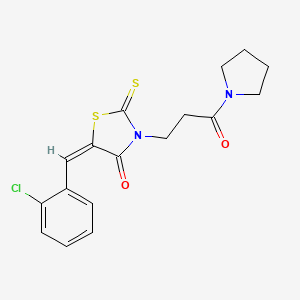

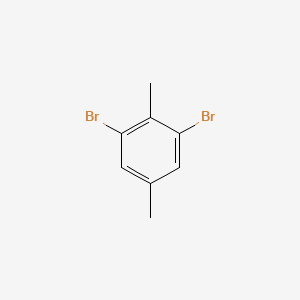

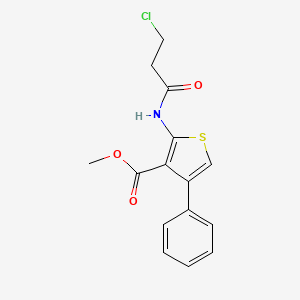

![molecular formula C17H14N4OS2 B2429190 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1795089-61-0](/img/structure/B2429190.png)

1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea” is a nitrogen- and sulfur-containing heterocyclic compound . It’s part of a class of compounds that have shown significant bioactive properties .

Synthesis Analysis

The synthesis of this compound involves the construction of imidazo[2,1-b]thiazines and their hydrogenated analogs . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Molecular Structure Analysis

The molecular structure of this compound includes a free NH group, a carbonyl moiety, and a lactone group . These groups increase the polarity of the molecule, which can promote solubility and improve binding affinity by forming H-bonds .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the formation of E and Z isomers . The N=CH double bond restricts rotation, leading to the formation of these isomers .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has shown that derivatives of imidazo[2,1-b]thiazole, including compounds similar to 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, exhibit potential anticancer properties. For instance, a study by Potikha and Brovarets (2020) revealed that certain compounds within this chemical class demonstrate a moderate ability to suppress the growth of kidney cancer cells, with varying effects on other cancer cell lines such as prostate, colon cancer, and leukemia (Potikha & Brovarets, 2020).

Antimicrobial Activity

Imidazo[2,1-b]thiazole derivatives have also been studied for their antimicrobial properties. A research conducted by Shankerrao et al. (2017) synthesized several imidazothiazole derivatives and found them to have promising antimicrobial activities (Shankerrao, Bodke, & Santoshkumar, 2017).

Aldose Reductase Inhibitory Effect

Further, these compounds have been evaluated for their aldose reductase inhibitory effect, which is relevant in the management of complications related to diabetes. A study by Güzeldemirci et al. (2018) synthesized and tested various derivatives for this effect, finding some to have notable inhibitory activity (Güzeldemirci, Cimok, Daş-Evcimen, & Sarıkaya, 2018).

Anti-Inflammatory Properties

Additionally, these molecules have been explored for their anti-inflammatory properties. For example, research conducted by Shahrasbi et al. (2018) synthesized imidazo[2,1-b]thiazole analogs and found them to be selective inhibitors of the COX-2 enzyme, suggesting their potential as anti-inflammatory agents (Shahrasbi, Azami Movahed, Ghorban Dadras, Daraei, & Zarghi, 2018).

Herbicidal Applications

Interestingly, this class of compounds has also been investigated for herbicidal applications. A study by Ohta et al. (2010) demonstrated that sulfonylurea compounds with an imidazo[2,1-b]thiazole moiety had potent herbicidal activity and good selectivity towards rice plants (Ohta, Itoh, Yamada, Masumoto, Yoshikawa, & Ishida, 2010).

Wirkmechanismus

While the exact mechanism of action for this compound is not specified in the available resources, similar compounds have shown significant activity against Mycobacterium tuberculosis . They have also been found to inhibit Trypanosoma brucei 427 with good metabolic stability and excellent cell permeability .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its bioactive properties. For instance, similar compounds have been actively studied as electroluminescent materials for OLED devices . Additionally, the search for new anti-mycobacterial agents has revealed the importance of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives .

Eigenschaften

IUPAC Name |

1-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS2/c22-16(18-10-12-4-3-8-23-12)19-14-6-2-1-5-13(14)15-11-21-7-9-24-17(21)20-15/h1-9,11H,10H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUBZIVGZFICIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

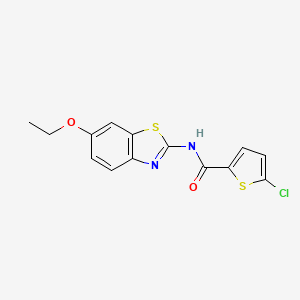

![[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride](/img/structure/B2429107.png)

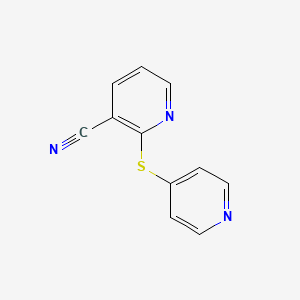

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2429111.png)

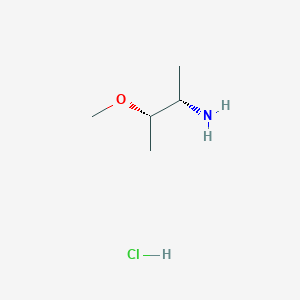

![ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2429118.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429129.png)